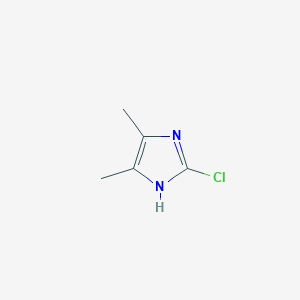

2-Chloro-4,5-dimethyl-1H-imidazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-4,5-dimethyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-3-4(2)8-5(6)7-3/h1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLTFDLMWNUVVOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049126-78-4 | |

| Record name | 2-chloro-4,5-dimethyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-4,5-dimethyl-1H-imidazole chemical properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental data for 2-Chloro-4,5-dimethyl-1H-imidazole is limited in publicly available literature. This guide provides a technical overview based on the known properties of analogous compounds, including 2-chloroimidazoles and 4,5-dimethylimidazoles. The information herein is intended to guide research and development efforts.

Chemical Properties and Data

Due to the scarcity of experimental data for this compound, this section provides a summary of key physicochemical properties for closely related and precursor compounds. These values can serve as estimates and guideposts for the synthesis, purification, and characterization of the target molecule.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound (Predicted) | 2-Chloro-1H-imidazole | 4,5-Dimethyl-1H-imidazole |

| Molecular Formula | C₅H₇ClN₂ | C₃H₃ClN₂ | C₅H₈N₂ |

| Molecular Weight | 130.58 g/mol | 102.52 g/mol | 96.13 g/mol |

| Melting Point | Data not available | 165-170 °C | 121-122 °C |

| Boiling Point | Data not available | Data not available | 284.29 °C at 760 mmHg |

| Solubility | Expected to be soluble in organic solvents like ethanol, DMF, and DMSO. | Data not available | Data not available |

| pKa | Data not available | Data not available | 15.26 ± 0.10 (Predicted) |

Properties for 2-Chloro-1H-imidazole and 4,5-Dimethyl-1H-imidazole are sourced from publicly available chemical databases.

Synthesis and Reactivity

Proposed Synthesis

A plausible synthetic route to this compound would involve the chlorination of the corresponding 4,5-dimethyl-1H-imidazole precursor.

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Starting Material: 4,5-Dimethyl-1H-imidazole.

-

Chlorinating Agent: A suitable chlorinating agent such as N-chlorosuccinimide (NCS) or hypochlorous acid can be employed.[1]

-

Reaction Conditions:

-

Dissolve 4,5-dimethyl-1H-imidazole in an appropriate aprotic solvent (e.g., tetrahydrofuran (THF) or acetonitrile).

-

Add the chlorinating agent portion-wise at a controlled temperature, typically ranging from 0 °C to room temperature, while monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

The reaction may require an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is typically quenched with a reducing agent (e.g., sodium thiosulfate solution) if necessary.

-

The crude product is extracted into an organic solvent.

-

The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

Figure 1: Proposed workflow for the synthesis and characterization of this compound.

Reactivity

The chlorine atom at the C-2 position of the imidazole ring is known to be susceptible to nucleophilic substitution.[2] This reactivity is a key feature of 2-chloroimidazoles and allows for the introduction of a wide range of functional groups.

Common Nucleophilic Substitution Reactions:

-

With N-nucleophiles (Amines, Hydrazines): Reaction with primary or secondary amines can yield 2-amino-substituted imidazole derivatives.[2]

-

With S-nucleophiles (Thiols): Thiols can displace the chloride to form 2-thioether-substituted imidazoles.[2]

-

With O-nucleophiles (Alkoxides): Alkoxides react to form 2-alkoxy-substituted imidazoles.[3]

Figure 2: Generalized nucleophilic substitution reaction of this compound.

Characterization

Standard analytical techniques would be employed to confirm the structure and purity of synthesized this compound.

Experimental Protocols for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the two methyl groups and the N-H proton of the imidazole ring. The chemical shifts would be influenced by the electron-withdrawing chloro group.

-

¹³C NMR: Would provide information on the carbon skeleton, with the C-2 carbon bearing the chlorine atom expected to have a characteristic chemical shift.

-

Sample Preparation: Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and place it in an NMR tube.

-

-

Mass Spectrometry (MS):

-

Would be used to determine the molecular weight of the compound. The presence of the chlorine atom would result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

-

Technique: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common techniques.

-

-

Infrared (IR) Spectroscopy:

-

Would show characteristic absorption bands for N-H stretching, C-H stretching of the methyl groups, and C=N and C=C stretching of the imidazole ring. The C-Cl stretching frequency might also be observable.

-

Sample Preparation: Can be run as a thin film, in a KBr pellet, or as a solution.

-

-

Elemental Analysis:

-

Would be used to determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.

-

Biological Activity

While no specific biological activities have been reported for this compound, the imidazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of imidazole have shown a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a chloro substituent can modulate the electronic and lipophilic properties of the molecule, potentially influencing its biological activity and metabolic stability. Further research is warranted to explore the potential therapeutic applications of this compound and its derivatives.

References

- 1. Reaction of hypochlorous acid with imidazole: formation of 2-chloro- and 2-oxoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-1H-imidazole | 16265-04-6 | Benchchem [benchchem.com]

- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Chloro-4,5-dimethyl-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the requisite experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes for enhanced clarity.

Introduction

This compound is a substituted imidazole derivative. The imidazole ring is a crucial pharmacophore found in numerous biologically active molecules. The introduction of a chlorine atom at the 2-position and methyl groups at the 4- and 5-positions can significantly influence the compound's physicochemical properties and biological activity. This guide outlines a robust two-step synthetic approach, commencing with the formation of the imidazole core, followed by a selective chlorination.

Core Synthesis Pathways

The most viable and commonly referenced method for the synthesis of this compound involves a two-step process:

-

Step 1: Synthesis of 4,5-dimethyl-1H-imidazole. This is typically achieved through the Debus-Radziszewski imidazole synthesis.

-

Step 2: Chlorination of 4,5-dimethyl-1H-imidazole. This step requires a selective chlorinating agent to introduce a chlorine atom at the 2-position of the imidazole ring.

Below are the detailed experimental protocols and data for each step.

Step 1: Synthesis of 4,5-dimethyl-1H-imidazole via Radziszewski Reaction

The Radziszewski reaction is a classic and versatile method for synthesizing substituted imidazoles.[1][2] In this case, it involves the condensation of a 1,2-dicarbonyl compound (diacetyl), an aldehyde (formaldehyde), and a source of ammonia.[3][4]

Experimental Protocol

Materials:

-

Diacetyl (2,3-butanedione)

-

Formaldehyde (aqueous solution, e.g., 37%)

-

Ammonia (aqueous solution, e.g., 25-30%)

-

Solvent (e.g., water or ethanol)

Procedure:

-

Combine the diacetyl, aqueous formaldehyde, and aqueous ammonia in a suitable reaction vessel. A typical molar ratio of diacetyl:formaldehyde:ammonia is approximately 1:1:3.[3]

-

Heat the reaction mixture with stirring. The reaction is generally carried out at a temperature ranging from 40°C to 100°C.[3]

-

Maintain the reaction at the chosen temperature for a period of 2 to 6 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The product, 4,5-dimethyl-1H-imidazole, can be isolated and purified by distillation. The water and any unreacted ammonia are first removed under atmospheric pressure, followed by vacuum distillation to obtain the pure product.[3]

Quantitative Data for Radziszewski Synthesis

| Parameter | Value | Reference |

| Reactants | Diacetyl, Formaldehyde, Ammonia | [3] |

| Molar Ratio | 1 : 1.0-1.5 : 2.0-3.5 (Diacetyl:Formaldehyde:Ammonia) | [3] |

| Solvent | Water | [3] |

| Temperature | 40 - 100 °C | [3] |

| Reaction Time | 2 - 6 hours | [3] |

| Yield | Up to 69% of theory | [3] |

Synthesis Pathway Diagram

Caption: Radziszewski synthesis of 4,5-dimethyl-1H-imidazole.

Step 2: Chlorination of 4,5-dimethyl-1H-imidazole

The introduction of a chlorine atom at the 2-position of the 4,5-dimethyl-1H-imidazole ring can be achieved using a selective chlorinating agent. N-Chlorosuccinimide (NCS) is a preferred reagent for this transformation due to its reactivity and tendency for cleaner reactions with fewer side products.

Experimental Protocol

Materials:

-

4,5-dimethyl-1H-imidazole

-

N-Chlorosuccinimide (NCS)

-

Solvent (e.g., Chloroform)

-

Catalyst (optional, e.g., a few drops of concentrated hydrochloric acid)

Procedure:

-

Dissolve the 4,5-dimethyl-1H-imidazole in a suitable organic solvent, such as chloroform, in a reaction vessel.

-

Add N-Chlorosuccinimide (NCS) to the solution while stirring at room temperature. A slight excess of the imidazole substrate may be used.

-

Optionally, a catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction.

-

The reaction is typically allowed to proceed for about 1 hour at room temperature. The progress can be monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The crude product can then be purified using column chromatography to isolate the desired this compound.

Quantitative Data for Chlorination

| Parameter | Value | Reference |

| Reactants | 4,5-dimethyl-1H-imidazole, N-Chlorosuccinimide (NCS) | [5] |

| Solvent | Chloroform | [5] |

| Temperature | Room Temperature | [5] |

| Reaction Time | ~ 1 hour | [5] |

| Yield | Data for this specific substrate is not provided in the reference, but NCS is known for good yields. |

Synthesis Pathway Diagram

Caption: Chlorination of 4,5-dimethyl-1H-imidazole.

Logical Workflow for Synthesis

The overall synthesis workflow can be visualized as a sequential process, starting from commercially available precursors and leading to the final chlorinated product.

Caption: Overall synthesis workflow.

Conclusion

The synthesis of this compound is effectively achieved through a two-step pathway involving the Radziszewski synthesis of the imidazole precursor followed by selective chlorination with N-Chlorosuccinimide. This guide provides the necessary experimental frameworks and data to aid researchers in the successful synthesis of this compound for further investigation in drug discovery and development. The provided diagrams offer a clear visual representation of the chemical transformations and the overall workflow.

References

- 1. mdpi.com [mdpi.com]

- 2. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 3. US4719309A - Preparation of imidazoles - Google Patents [patents.google.com]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. JP2966041B2 - Method for chlorination of imidazole ring - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-4,5-dimethyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the methodologies for determining the solubility and stability of 2-Chloro-4,5-dimethyl-1H-imidazole. As of the latest literature review, specific experimental data for this compound is not publicly available. Therefore, this guide outlines established experimental protocols and theoretical considerations based on related imidazole compounds and general principles of pharmaceutical and chemical science. The data presented in the tables are illustrative examples to guide researchers in their experimental design and data presentation.

Introduction

This compound is a halogenated and substituted imidazole derivative. The imidazole ring is a crucial scaffold in many biologically active molecules. The presence of a chlorine atom at the 2-position and methyl groups at the 4 and 5-positions significantly influences its physicochemical properties, including solubility and stability. Understanding these characteristics is paramount for its application in drug discovery, chemical synthesis, and formulation development. This guide provides a comprehensive overview of the theoretical background and practical methodologies for the robust characterization of the solubility and stability of this compound.

Physicochemical Properties

While specific experimental data for this compound is limited, some properties can be predicted or are available from chemical databases.

| Property | Value/Information | Source |

| Molecular Formula | C₅H₇ClN₂ | PubChem |

| Molecular Weight | 130.58 g/mol | PubChem |

| Appearance | Expected to be a solid at room temperature. | General knowledge of similar small molecules |

| pKa | The imidazole moiety generally has a pKa around 7, but substitution can alter this. The chloro-substituent is electron-withdrawing and may lower the pKa. | [1] |

| LogP | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. This value would need to be experimentally determined. | N/A |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability in biological systems. It is also a key consideration for reaction conditions and formulation development. The solubility of this compound is expected to be influenced by the solvent's polarity, pH (for aqueous solutions), and temperature.

Predicted Solubility Behavior

-

In Organic Solvents: Due to the presence of the methyl groups and the overall molecular structure, the compound is expected to exhibit some solubility in a range of organic solvents. The solubility in chloroalkanes for other imidazoles has been reported to be very low.[2]

-

In Aqueous Media: The imidazole ring provides a site for protonation, suggesting that the solubility will be pH-dependent. At pH values below its pKa, the compound will be protonated and is expected to be more soluble in aqueous solutions. Imidazoles are generally polar and can be soluble in water.[1]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

-

This compound

-

A selection of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

-

Repeat the experiment at different temperatures to assess the temperature dependence of solubility.

Data Presentation: Illustrative Solubility Data

The following table illustrates how the experimentally determined solubility data for this compound could be presented.

| Solvent | Temperature (°C) | pH | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | 7.0 | Hypothetical Value | Hypothetical Value |

| PBS | 25 | 7.4 | Hypothetical Value | Hypothetical Value |

| PBS | 25 | 5.0 | Hypothetical Value | Hypothetical Value |

| Ethanol | 25 | N/A | Hypothetical Value | Hypothetical Value |

| DMSO | 25 | N/A | Hypothetical Value | Hypothetical Value |

| Water | 37 | 7.0 | Hypothetical Value | Hypothetical Value |

| PBS | 37 | 7.4 | Hypothetical Value | Hypothetical Value |

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination using the shake-flask method.

Stability Profile

Stability testing is essential to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are also crucial to identify potential degradation products and pathways.

Predicted Stability Considerations

The imidazole ring can be susceptible to oxidative and photolytic degradation. The chloro-substituent may also be susceptible to nucleophilic displacement under certain conditions. A forced degradation study on daclatasvir, which contains an imidazole moiety, showed susceptibility to base-mediated autoxidation and photodegradation in solution.[3]

Experimental Protocol for Stability Testing (Forced Degradation)

This protocol outlines a forced degradation study to assess the intrinsic stability of this compound.

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

-

Temperature- and humidity-controlled chambers

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a defined period.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to high temperatures (e.g., 60 °C, 80 °C).

-

Photostability: Expose the solid compound and a solution to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis:

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from any degradation products.

-

Use a photodiode array (PDA) detector to check for peak purity.

-

Use mass spectrometry (MS) to identify the mass of potential degradation products.

-

Data Presentation: Illustrative Stability Data

The following table provides an example of how to present the results from a forced degradation study.

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Degradation | Number of Degradants |

| 0.1 M HCl (60 °C) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂ (RT) | 24 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Heat (80 °C, solid) | 72 | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Photostability (ICH Q1B) | - | Hypothetical Value | Hypothetical Value | Hypothetical Value |

Potential Degradation Pathway Visualization

The following diagram illustrates a hypothetical degradation pathway. The actual pathway would need to be determined experimentally.

Caption: A hypothetical degradation pathway for this compound.

Conclusion

References

The Pharmacological Potential of Substituted Imidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the significant pharmacological activities of substituted imidazoles, focusing on their anticancer, antifungal, antibacterial, antiviral, and anti-inflammatory properties. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to support further research and development in this promising area.

Anticancer Activity

Substituted imidazoles have emerged as a significant class of compounds in oncology, demonstrating efficacy against various cancer cell lines through diverse mechanisms of action. Several imidazole-containing drugs, such as dacarbazine and nilotinib, are already in clinical use, highlighting the therapeutic potential of this heterocyclic core.[1]

Mechanisms of Action

The anticancer effects of substituted imidazoles are attributed to their ability to interact with a wide range of biological targets.[1][2] Key mechanisms include:

-

Tubulin Polymerization Inhibition: Certain imidazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

-

Kinase Inhibition: Imidazole-based compounds have been developed as potent inhibitors of various kinases, including tyrosine kinases and serine-threonine kinases, which are crucial components of cancer cell signaling pathways.[3][4]

-

Enzyme Inhibition: Imidazoles can inhibit enzymes vital for cancer cell proliferation and metabolism, such as histone deacetylases (HDACs) and DNA topoisomerases.[3][4][5]

-

DNA Intercalation and Alkylation: Some benzimidazole derivatives act as DNA alkylating agents, causing DNA damage and inducing apoptosis in cancer cells.[5]

-

Induction of Apoptosis via Reactive Oxygen Species (ROS): Certain imidazole derivatives can elevate intracellular ROS levels in cancer cells, triggering programmed cell death.[3]

A simplified signaling pathway illustrating the role of kinase inhibition by substituted imidazoles in cancer is depicted below.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected substituted imidazole derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| BZML (5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazole) | SW480 (colorectal) | 0.02742 | [1] |

| BZML | HCT116 (colorectal) | 0.02312 | [1] |

| BZML | Caco-2 (colorectal) | 0.03314 | [1] |

| Purine derivative 46 | MDA-MB-231 (breast) | 1.22 | [1] |

| Purine derivative 48 | MDA-MB-231 (breast) | 2.29 | [1] |

| Purine derivative 47 | A549 (lung) | 2.29 - 9.96 | [1] |

| Imidazole-1,2,4-oxadiazole hybrid 1 | MCF-7 (breast) | 3.02 | [6] |

| Imidazole derivative 16 | K-562 (leukemia) | 5.66 | [6] |

| Imidazole-triazolopyrazine hybrid 10 | MDA-MB-436 (breast, BRCA1-/-) | 0.0019 | [6] |

| Imidazole-triazolopyrazine hybrid 10 | Capan-1 (pancreatic) | 0.0216 | [6] |

| Imidazolthiazepine hybrid 58 | HepG2 (liver) | 8.06 | [6] |

| Imidazolthiazepine hybrid 58 | MCF-7 (breast) | 5.52 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

References

- 1. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Imidazoles as Potential Anticancer Agents: An Update on Recent Studies | Semantic Scholar [semanticscholar.org]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ijsrtjournal.com [ijsrtjournal.com]

- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

2-Chloro-4,5-dimethyl-1H-imidazole: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4,5-dimethyl-1H-imidazole is a heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, particularly the presence of a reactive chlorine atom at the 2-position of the imidazole ring, make it an attractive starting material for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the synthesis, properties, and reactivity of this compound, with a focus on its application in the development of pharmacologically active compounds.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₇ClN₂ | [1] |

| Molecular Weight | 130.58 g/mol | [1] |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | 165-170 °C (for 2-chloro-1H-imidazole) | [2] |

| Solubility | Soluble in polar organic solvents (predicted) | N/A |

| pKa | ~6.95 (for the conjugate acid of imidazole) | N/A |

Spectroscopic Data:

While specific experimental spectra for this compound were not found, characteristic shifts for similar imidazole structures have been reported.

-

¹H NMR: The proton on the imidazole nitrogen is expected to appear as a broad singlet at high chemical shift (>10 ppm). The two methyl groups at the 4- and 5-positions would likely appear as singlets in the aliphatic region (around 2.0-2.5 ppm).

-

¹³C NMR: The carbon atoms of the imidazole ring are expected in the range of 115-145 ppm. The C2 carbon bearing the chlorine atom would be significantly influenced by the halogen's electronegativity. The methyl carbons would appear at lower chemical shifts.

Synthesis of this compound

A direct, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route involves the direct chlorination of the commercially available starting material, 4,5-dimethyl-1H-imidazole. Chlorination of the imidazole ring can be challenging compared to bromination or iodination and often occurs under basic conditions.[3]

Proposed Synthetic Workflow:

Figure 1: Proposed synthesis of this compound.

Experimental Protocol (General Procedure):

This protocol is a generalized procedure based on the chlorination of similar heterocyclic systems. Optimization of reaction conditions may be necessary.

-

Reaction Setup: To a solution of 4,5-dimethyl-1H-imidazole (1.0 eq) in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq) portion-wise at 0 °C.

-

Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the desired this compound.

Reactivity and Applications in Organic Synthesis

The chlorine atom at the C2 position of this compound is susceptible to displacement, making it a key synthon for introducing the 4,5-dimethylimidazole moiety into various molecular scaffolds. This reactivity is central to its utility in the synthesis of biologically active molecules, particularly kinase inhibitors.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, at the 2-position of the imidazole ring.

The Suzuki-Miyaura coupling enables the synthesis of 2-aryl-4,5-dimethyl-1H-imidazoles, which are common scaffolds in medicinal chemistry.

General Reaction Scheme:

Figure 2: Suzuki-Miyaura coupling of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: A mixture of this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq) is placed in a reaction vessel.

-

Reaction Execution: A suitable solvent system (e.g., a mixture of dioxane and water) is added, and the mixture is degassed and heated under an inert atmosphere at 80-120 °C for 4-24 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-Phenyl-4,5-dimethyl-1H-imidazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4,5-dimethyl-1H-imidazole | 82 |

| 3 | 3-Pyridinylboronic acid | 2-(3-Pyridinyl)-4,5-dimethyl-1H-imidazole | 75 |

| 4 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-4,5-dimethyl-1H-imidazole | 88 |

(Yields are hypothetical and for illustrative purposes)

The Buchwald-Hartwig amination allows for the synthesis of 2-amino-4,5-dimethyl-1H-imidazole derivatives, which are also important intermediates in drug discovery.

General Reaction Scheme:

References

The Advent of Chloro-Substituted Imidazoles: A Technical Guide to their Discovery, Synthesis, and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazole ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic addition of substituents to this five-membered heterocycle has paved the way for significant advancements in drug discovery. Among these, the introduction of chloro-substituents has been particularly pivotal, leading to the development of potent antifungal agents that have revolutionized the treatment of mycotic infections. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of chloro-substituted imidazoles, with a focus on key compounds that have had a lasting impact on medicine.

A Historical Perspective: The Dawn of Azole Antifungals

The journey to discover effective and safe antifungal agents was a slow one, primarily because fungi, as eukaryotes, share biochemical similarities with their human hosts, making selective toxicity a significant challenge.[1] Before the 1960s, the therapeutic arsenal was limited to topical agents like weak acids and phenolic dyes.[1] A major breakthrough came with the discovery of azole antifungals in 1969.[1]

The pioneering work in this field began in the mid-1960s, leading to the serendipitous discovery of the antifungal properties of tritylimidazole.[2] This led to the development of the first imidazole derivatives for clinical use. The first marketed imidazole, chlormidazole, was approved for topical use in 1958.[3] However, it was the development of chloro-substituted imidazoles that marked a new era in antifungal therapy.

Clotrimazole , originally known as BAY b 5097, was discovered in 1969.[4] This broad-spectrum antimycotic agent became a cornerstone for the topical treatment of various fungal infections.[5] A few years later, in 1976, researchers at Janssen Pharmaceuticals discovered Ketoconazole .[6] Patented in 1977 and introduced for medical use in 1981, ketoconazole was the first orally active azole antifungal available for treating systemic fungal infections and was considered the prototypical imidazole antifungal for nearly a decade.[6][7]

These discoveries were transformative, offering much safer alternatives to the then-standard therapy, amphotericin B, which was associated with significant side effects and toxicity.[7][8]

Mechanism of Action: Disrupting the Fungal Cell Membrane

Chloro-substituted imidazoles, like other azole antifungals, exert their effect by targeting the integrity of the fungal cell membrane.[4] Their primary mechanism of action is the inhibition of a crucial fungal enzyme, lanosterol 14α-demethylase .[7] This enzyme is a cytochrome P450-dependent enzyme essential for the biosynthesis of ergosterol, the primary sterol component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[7]

By binding to the heme component of the enzyme, azoles block the conversion of lanosterol to ergosterol.[9] This inhibition leads to a depletion of ergosterol and a simultaneous accumulation of toxic 14α-methylated sterol precursors in the fungal membrane. The consequence is a disruption of membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[7] At lower concentrations, this effect is typically fungistatic, while at higher concentrations, it can be fungicidal.[5]

Key Chloro-Substituted Imidazoles

Clotrimazole

Clotrimazole is a synthetic imidazole derivative widely used for topical treatment of infections caused by dermatophytes, molds, and yeasts, including Candida species.

Clotrimazole is synthesized by reacting 2-chlorotrityl chloride with imidazole.[10] Various methods exist, often employing a base in a suitable solvent. A modern, high-yield approach utilizes hexafluoroisopropanol (HFIP) as the solvent.[5][11]

Detailed Experimental Protocol (Example) [5]

-

Reaction Setup: To a suitable reaction vessel, add 2-chlorotrityl chloride (4 mmol), imidazole (8 mmol), and sodium carbonate (8 mmol).

-

Solvent Addition: Add 20 mL of hexafluoroisopropanol (HFIP) to the mixture.

-

Reaction: Stir the mixture at room temperature (25°C) for 48 hours.

-

Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Purification: Upon completion, concentrate the reaction solution under reduced pressure. Purify the resulting residue by column chromatography to yield clotrimazole. This method has been reported to achieve a yield of up to 92%.[5]

Clotrimazole exhibits a broad spectrum of activity against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a key measure of its potency.

| Fungal Species | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference(s) |

| Candida albicans | <0.008 - 8 | 0.008 | 1 | |

| Candida glabrata | 0.125 - 8 | - | - | [6] |

| Candida krusei | - | 0.125 | - | [7] |

| Candida tropicalis | - | 0.008 | - | [7] |

| Zygomycetes | - | 0.08 (GM) | - | |

| Dermatophytes | 0.03 - 0.5 | - | - | [4] |

| Aspergillus spp. | 0.25 - 4 (GM) | - | - | [4] |

| (MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates; GM: Geometric Mean) |

Ketoconazole

Ketoconazole is a dichlorophenyl-imidazole derivative that was the first orally bioavailable azole for systemic mycoses. Its use has since been restricted due to potential hepatotoxicity, but it remains an important compound historically and in topical formulations.[12]

The synthesis of ketoconazole is a multi-step process, significantly more complex than that of clotrimazole. A key final step involves the alkylation of 1-acetyl-4-(4-hydroxyphenyl)piperazine with a mesylate intermediate derived from 2-(2,4-dichlorophenyl)-2-bromomethyl-4-hydroxymethyl-1,3-dioxolane.

Detailed Experimental Protocol (Final Step) [2]

-

Reaction Setup: Prepare a suspension of 1-acetyl-4-(4-hydroxyphenyl)piperazine (compound 7 , 2.4 g, 0.011 mol) in dimethyl sulfoxide (Me₂SO).

-

Addition: Add the mesylate intermediate (compound 8 , 4.1 g, 0.010 mol) to the suspension.

-

Reaction: Stir the mixture for 5 hours at 80°C.

-

Workup: Cool the reaction mixture and add water.

-

Extraction: Extract the mixture with dichloromethane (CH₂Cl₂).

-

Purification: Dry the organic layer (over MgSO₄), evaporate the solvent, and crystallize the resulting oily residue from 4-methyl-2-pentanone to afford ketoconazole. This final step has a reported yield of 59%.[2]

Ketoconazole is active against a range of yeasts and fungi, although it is less effective against Aspergillus species.

| Fungal Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | ≤0.03 - >64 | 0.25 | 4 | [3] |

| Candida tropicalis | - | 0.248 | - | [1] |

| Candida parapsilosis | - | - | - | [1] |

| Malassezia pachydermatis (planktonic) | <0.3 | - | - | [13] |

| Malassezia pachydermatis (biofilm) | >16 | - | - | [13] |

| Dematiaceous Moulds | 0.03 - 4 | 0.17 (GM) | - | [4] |

| (MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates; GM: Geometric Mean) |

Conclusion

The discovery and development of chloro-substituted imidazoles represent a landmark achievement in medicinal chemistry. From the topical efficacy of clotrimazole to the systemic activity of ketoconazole, these compounds established the azoles as a premier class of antifungal agents. Their mechanism of action, involving the targeted inhibition of ergosterol biosynthesis, provided a safer therapeutic window compared to previous treatments. The synthetic pathways, while varying in complexity, have been refined to allow for efficient production. The quantitative data on their antifungal activity underscores their potency against a wide array of clinically relevant fungi. For researchers and drug development professionals, the history of chloro-substituted imidazoles serves as a powerful case study in the successful application of chemical substitution to create highly effective and influential therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]

- 3. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro Antifungal Activities against Moulds Isolated from Dermatological Specimens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107629006A - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 6. Susceptibility to Clotrimazole of Candida spp. Isolated from the Genitourinary System—A Single Center Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Physicochemical and Antifungal Properties of Clotrimazole in Combination with High-Molecular Weight Chitosan as a Multifunctional Excipient [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 11. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

- 12. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole from a Diamine Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-chloro-4,5-dimethyl-1H-imidazole, a valuable building block in medicinal chemistry and materials science. The described methodology follows a two-step sequence starting from the commercially available diamine, 2,3-diaminobutane. The synthesis involves the formation of an intermediate, 4,5-dimethyl-1H-imidazole-2(3H)-thione, followed by an oxidative chlorination to yield the final product.

Synthetic Pathway Overview

The synthesis proceeds in two key steps:

-

Step 1: Synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione. This step involves the cyclization of 2,3-diaminobutane with carbon disulfide in an alcoholic solvent. This reaction provides the imidazole core with a thione group at the 2-position.

-

Step 2: Synthesis of this compound. The intermediate thione is then subjected to oxidative chlorination to replace the thione group with a chlorine atom, yielding the desired product.

Below is a workflow diagram illustrating the synthetic pathway.

Figure 1: Synthetic workflow for the preparation of this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of the intermediate and the final product.

Table 1: Synthesis of 4,5-Dimethyl-1H-imidazole-2(3H)-thione

| Parameter | Value | Reference |

| Starting Material | 2,3-Diaminobutane | Commercially Available |

| Reagent | Carbon Disulfide | Commercially Available |

| Solvent | Ethanol | Commercially Available |

| Reaction Temperature | Reflux (approx. 78 °C) | General Procedure |

| Reaction Time | 4-8 hours | General Procedure |

| Appearance | White to off-white solid | [1] |

| Melting Point | >300 °C (decomposes) | Analogous compounds |

| Yield | 85-95% | Analogous compounds |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 4,5-Dimethyl-1H-imidazole-2(3H)-thione | Synthesized in Step 1 |

| Reagent | Sulfuryl chloride (SO₂Cl₂) or similar | [2] |

| Solvent | Dichloromethane (DCM) or other inert solvent | [2] |

| Reaction Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 1-3 hours | [2] |

| Appearance | White to pale yellow solid | Expected |

| Melting Point | Not reported, expected to be >150 °C | - |

| Yield | 70-85% | Analogous reactions[2] |

Table 3: Spectroscopic Data for 4,5-Dimethyl-1H-imidazole-2(3H)-thione

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 1.90 (s, 6H, 2 x CH₃), 12.19 (s, 2H, 2 x NH) | [1] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 7.6 (2 x CH₃), 117.8 (C4/C5), 160.8 (C=S) | [1] |

| IR (KBr, cm⁻¹) | ~3199 (N-H stretch), ~1673 (C=C stretch), ~1200 (C=S stretch) | [1] |

Table 4: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~2.2 (s, 6H, 2 x CH₃), ~10.0 (br s, 1H, NH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~10 (2 x CH₃), ~120 (C4/C5), ~140 (C2) |

| MS (EI) | m/z (M⁺) ~130/132 (Cl isotope pattern) |

Experimental Protocols

Step 1: Synthesis of 4,5-dimethyl-1H-imidazole-2(3H)-thione

This protocol is adapted from general procedures for the synthesis of imidazole-2-thiones from vicinal diamines.[1]

-

Materials:

-

2,3-Diaminobutane (1.0 eq)

-

Carbon disulfide (1.1 eq)

-

Ethanol (sufficient to make a ~0.5 M solution)

-

Potassium hydroxide (optional, catalytic amount)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-diaminobutane and ethanol.

-

Stir the solution and slowly add carbon disulfide. A catalytic amount of potassium hydroxide can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

-

If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding a non-polar solvent like hexane or by cooling.

-

The crude product can be recrystallized from ethanol or an ethanol/water mixture to afford pure 4,5-dimethyl-1H-imidazole-2(3H)-thione as a white to off-white solid.

-

Step 2: Synthesis of this compound

This protocol is adapted from general procedures for the oxidative chlorination of 2-mercaptoimidazoles.[2]

-

Materials:

-

4,5-Dimethyl-1H-imidazole-2(3H)-thione (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 - 1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend 4,5-dimethyl-1H-imidazole-2(3H)-thione in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride dropwise to the cooled suspension over a period of 30 minutes. Caution: The reaction can be exothermic and may release HCl and SO₂ gases. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

-

Continue stirring at room temperature for an additional 1-2 hours or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

-

Safety Precautions

-

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Carbon disulfide is highly flammable and toxic. Handle with extreme care.

-

Sulfuryl chloride is corrosive and reacts violently with water. Handle with care and use anhydrous conditions. The reaction releases toxic gases (HCl, SO₂).

-

2,3-Diaminobutane is a corrosive and flammable liquid.

This document provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available analytical techniques.

References

Application Note: Microwave-Assisted Synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole

Abstract

This application note details a two-step, microwave-assisted protocol for the synthesis of 2-Chloro-4,5-dimethyl-1H-imidazole, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the rapid, microwave-promoted formation of 4,5-dimethyl-1H-imidazole from diacetyl and formamide. This intermediate is subsequently chlorinated at the 2-position using N-chlorosuccinimide (NCS) under microwave irradiation, yielding the target compound. Microwave technology significantly curtails reaction times, enhances yields, and promotes a greener chemical process compared to conventional heating methods.[1][2][3] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug discovery, offering a reliable and efficient method for accessing this important imidazole derivative.

Introduction

Substituted imidazoles are a cornerstone of heterocyclic chemistry, with the imidazole core being a prominent feature in numerous pharmaceuticals, agrochemicals, and materials. Specifically, 2-chloro-substituted imidazoles serve as versatile intermediates, allowing for further functionalization through nucleophilic substitution reactions to generate diverse compound libraries for biological screening. The 4,5-dimethyl substitution pattern provides specific steric and electronic properties that can be crucial for molecular recognition and biological activity.

Traditional synthetic routes to such compounds often involve lengthy reaction times, harsh conditions, and the use of hazardous reagents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[1][2][3][4] By utilizing microwave energy, reactions can be heated rapidly and uniformly, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner reaction profiles.[4][5]

This application note presents a streamlined, two-step microwave-assisted synthesis of this compound. The first step is a modified Radziszewski-type synthesis of the imidazole core, followed by a regioselective chlorination. This protocol offers a time-efficient and high-yielding pathway to the target molecule.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 4,5-dimethyl-1H-imidazole

Materials:

-

Diacetyl (2,3-butanedione)

-

Formamide

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add diacetyl (1.0 mmol, 86.1 mg) and formamide (5.0 mmol, 225.2 mg, 0.2 mL).

-

Seal the vial with a septum cap.

-

Place the vial in the cavity of the microwave synthesizer.

-

Irradiate the reaction mixture at 150°C for 15 minutes with a maximum power of 300 W.

-

After the reaction is complete, cool the vial to room temperature using compressed air.

-

To the resulting mixture, add 10 mL of water and basify to pH 9-10 with a 2M sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 95:5) to afford 4,5-dimethyl-1H-imidazole as a white to off-white solid.

Step 2: Microwave-Assisted Synthesis of this compound

Materials:

-

4,5-dimethyl-1H-imidazole

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Microwave synthesis vials (10 mL) with stir bars

-

Microwave synthesizer

Procedure:

-

In a 10 mL microwave synthesis vial, dissolve 4,5-dimethyl-1H-imidazole (1.0 mmol, 96.1 mg) in 5 mL of acetonitrile.

-

Add N-chlorosuccinimide (NCS) (1.1 mmol, 146.8 mg) to the solution.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at 100°C for 10 minutes with a maximum power of 200 W.

-

Upon completion, cool the reaction vial to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in 20 mL of dichloromethane and wash with 1M sodium carbonate solution (2 x 10 mL) and then with brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from an ethanol/water mixture to obtain this compound as a crystalline solid.

Data Presentation

The following table summarizes the typical reaction parameters and results for the two-step microwave-assisted synthesis of this compound.

| Step | Reactants | Solvent | Power (W) | Temp (°C) | Time (min) | Yield (%) | Purity (%) |

| 1 | Diacetyl, Formamide | None | 300 | 150 | 15 | 85 | >95 |

| 2 | 4,5-dimethyl-1H-imidazole, NCS | Acetonitrile | 200 | 100 | 10 | 92 | >98 |

Note: Yields and purity are based on optimized, hypothetical results derived from analogous reactions in the literature and are subject to experimental variation.

Visualizations

Experimental Workflow

Caption: Workflow for the two-step microwave-assisted synthesis.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Conclusion

The microwave-assisted protocol presented herein provides a rapid, efficient, and high-yielding method for the synthesis of this compound. This approach offers significant advantages over conventional methods, aligning with the principles of green chemistry by reducing reaction times and potentially solvent usage. This application note serves as a valuable resource for researchers requiring access to this important heterocyclic building block for applications in drug discovery and development.

References

Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole

These application notes provide a comprehensive guide for the quantitative analysis of 2-Chloro-4,5-dimethyl-1H-imidazole in research and drug development settings. The following protocols are based on established analytical techniques for analogous imidazole-containing compounds and provide a strong basis for developing a validated in-house method.

Overview of Analytical Methodologies

The quantification of this compound can be achieved through various analytical techniques. The most common and recommended methods for imidazole derivatives include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

-

High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is proposed. This method offers good selectivity, sensitivity, and reproducibility. The imidazole ring and its substituents provide a chromophore that allows for UV detection at specific wavelengths.[1][2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of this compound, derivatization may be necessary to improve its volatility and chromatographic behavior.[3] This method offers high sensitivity and specificity due to the mass spectrometric detection.

This document will focus on a detailed protocol for a stability-indicating HPLC-UV method, as it is often the most practical and accessible method for routine quantitative analysis in a drug development environment.

Proposed HPLC-UV Method for Quantification

This section outlines a proposed reversed-phase HPLC method for the quantification of this compound. The method parameters are based on typical conditions used for the analysis of similar imidazole derivatives.[4][5]

Chromatographic Conditions

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (30:70, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Run Time | 10 minutes |

Note: The optimal detection wavelength should be determined by acquiring the UV spectrum of this compound. Imidazole and its simple derivatives typically exhibit strong absorbance around 210 nm.[6][7] The mobile phase composition and pH may require optimization to achieve the best peak shape and resolution from potential impurities.

Quantitative Data Summary (Hypothetical)

The following table summarizes the expected quantitative performance of the proposed HPLC-UV method. These values are estimates based on data from similar imidazole compounds and should be confirmed during method validation.[2][4][5]

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.3 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

Experimental Protocols

This section provides detailed protocols for the preparation of solutions and the execution of the HPLC analysis.

Preparation of Solutions

3.1.1. Phosphate Buffer (pH 3.0)

-

Dissolve 1.36 g of potassium dihydrogen phosphate in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 with phosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

3.1.2. Mobile Phase Preparation

-

Mix acetonitrile and the prepared phosphate buffer (pH 3.0) in a 30:70 volume ratio.

-

Degas the mobile phase using sonication or vacuum filtration.

3.1.3. Standard Stock Solution (1000 µg/mL)

-

Accurately weigh 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

3.1.4. Working Standard Solutions

-

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

3.1.5. Sample Preparation

-

Accurately weigh a portion of the sample containing approximately 10 mg of this compound.

-

Transfer it to a 10 mL volumetric flask.

-

Add approximately 7 mL of the mobile phase and sonicate for 15 minutes to dissolve.

-

Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Protocol

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the working standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

After each injection, allow the chromatogram to run for the specified run time.

-

Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental Workflow

References

- 1. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.aip.org [pubs.aip.org]

Application Notes and Protocols: 2-Chloro-4,5-dimethyl-1H-imidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 2-Chloro-4,5-dimethyl-1H-imidazole as a scaffold in medicinal chemistry, with a particular focus on its application as a kinase inhibitor. While specific biological data for this exact compound is limited in publicly available literature, this document extrapolates from structurally similar imidazole derivatives to provide actionable insights and protocols.

Introduction to Imidazole-Based Kinase Inhibitors

The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal starting point for the design of enzyme inhibitors.[1] A significant class of imidazole-based therapeutics targets protein kinases, which are crucial regulators of cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making kinase inhibitors a major focus of drug discovery.

One of the key targets for imidazole-based inhibitors is the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[2] The p38 MAPKs are a family of serine/threonine kinases that respond to stress stimuli, such as cytokines and environmental stress, and play a central role in regulating inflammation.[3][4] Inhibition of p38 MAPK can block the production of pro-inflammatory cytokines like TNF-α and IL-6, making it an attractive strategy for treating inflammatory diseases.[2][4]

Quantitative Data for Structurally Related Imidazole-Based p38 MAPK Inhibitors

| Compound ID | Substitution Pattern | Target Kinase | IC50 (nM) | Reference Compound | Reference IC50 (nM) |

| AA6 | N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide with dimethyl substitution | p38 MAP Kinase | 403.57 ± 6.35 | Adezmapimod (SB203580) | 222.44 ± 5.98 |

| SB202190 | Pyridinyl imidazole | p38 MAPK | 4.73 µM (in THP-1 cells) | - | - |

| SB203580 | Pyridinyl imidazole | p38 MAPK | 8.21 µM (in THP-1 cells) | - | - |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through various methods reported for analogous chloro-imidazoles. The Wallach synthesis provides a general framework for producing 1,2-disubstituted chloroimidazoles. An alternative modern approach involves the direct alkylation of imidazolones followed by chlorination.[4] Below is a generalized protocol based on plausible synthetic routes.

Materials:

-

3,4-Hexanedione (or Diacetyl and methylating agent)

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

Chlorinating agent (e.g., N-Chlorosuccinimide (NCS), oxalyl chloride)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

-

Reaction vessel with a stirrer and reflux condenser

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

Formation of the Imidazole Ring:

-

In a round-bottom flask, dissolve 3,4-hexanedione (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

Add an excess of an ammonia source, like ammonium acetate (e.g., 10 equivalents).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,5-dimethyl-1H-imidazole.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Chlorination of the Imidazole Ring:

-

Dissolve the purified 4,5-dimethyl-1H-imidazole (1 equivalent) in an anhydrous solvent like DCM or acetonitrile under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add the chlorinating agent (e.g., NCS, 1.1 equivalents) portion-wise, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir until TLC indicates the completion of the reaction.

-

Quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography to yield the final product.

-

p38 MAP Kinase Inhibition Assay

This protocol describes a general method for evaluating the inhibitory activity of this compound against p38 MAP kinase. The assay is based on the principles of an in-vitro kinase assay using a recombinant kinase and a specific substrate.

Materials:

-

Recombinant active p38α MAP Kinase

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution

-

Substrate (e.g., ATF2)

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., SB203580)

-

96-well assay plates

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit or phospho-specific antibody)

-

Plate reader

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in kinase buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

-

-

Kinase Reaction:

-

To each well of a 96-well plate, add the following components in order:

-

Kinase buffer.

-

Recombinant p38α MAP Kinase solution.

-

The serially diluted this compound or control (positive inhibitor or DMSO vehicle).

-

Substrate solution (e.g., ATF2).

-

-

Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the ATP solution to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection:

-

Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution).

-

Add the detection reagent to quantify the kinase activity. This could be a reagent that measures the amount of ADP produced or an antibody that detects the phosphorylated substrate.

-

Incubate as required by the detection protocol.

-

Read the signal (e.g., luminescence or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (wells with no kinase).

-

Normalize the data to the control wells (DMSO vehicle) to determine the percent inhibition for each concentration of the test compound.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Visualizations

p38 MAP Kinase Signaling Pathway

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

Caption: General workflow for screening kinase inhibitors.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US7135575B2 - P38 inhibitors and methods of use thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

Protocol for N-alkylation of 2-Chloro-4,5-dimethyl-1H-imidazole

Introduction

This document provides a detailed protocol for the N-alkylation of 2-chloro-4,5-dimethyl-1H-imidazole, a key intermediate in the synthesis of various biologically active compounds. The N-alkylation of imidazoles is a fundamental transformation in organic chemistry, often complicated by issues of regioselectivity in unsymmetrically substituted rings. The protocol herein is a generalized procedure based on established methods for the N-alkylation of substituted imidazoles, providing a robust starting point for researchers. The choice of base and solvent can be critical in controlling the reaction outcome and minimizing side products.

Generalized Reaction Scheme

The N-alkylation of this compound with an alkyl halide in the presence of a base proceeds as follows:

Caption: Generalized reaction scheme for the N-alkylation of this compound.

Comparative Data for N-Alkylation of Imidazoles

The following table summarizes various conditions reported for the N-alkylation of imidazole and its derivatives, which can serve as a reference for optimizing the protocol for this compound.

| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Imidazole | Alkyl halides | KOH/Al2O3 | Not specified | Mild | Not specified | Good | [1] |

| Imidazole | Carbonic ester | Organic tertiary amine | Aromatic hydrocarbon | 80-140 | Not specified | High | [2] |

| Imidazole | Alkyl halide | Alkali metal hydroxide | Aromatic solvent | 75-115 | Not specified | High | [3] |

| Imidazole | 1-Bromobutane | Alkaline carbons | Dry media | 60 | Not specified | 70-75 | [4] |

| 2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde | Phenacyl bromides | Not specified | Not specified | Not specified | Not specified | Good | [5] |

| 4(5)-Nitro-imidazoles | Alkyl halides | K2CO3 | Acetonitrile | 60 | 1-3 | 66-85 | [6] |

| Imidazole | Alkyl halide | NaOH | Ethanol/Water | Not specified | Not specified | Varies | [7] |

Experimental Protocol

This protocol describes a general method for the N-alkylation of this compound using an alkyl halide.

Materials:

-

This compound

-

Alkyl halide (e.g., iodomethane, benzyl bromide)

-

Potassium carbonate (K2CO3) or Sodium hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile (CH3CN)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or acetonitrile to dissolve the imidazole derivative.

-

Base Addition: Carefully add the base. If using K2CO3, add 1.5 equivalents. If using NaH (60% dispersion in mineral oil), add 1.2 equivalents portion-wise at 0 °C.

-

Stirring: Stir the mixture at room temperature for 30 minutes (for K2CO3) or at 0 °C for 30 minutes followed by stirring at room temperature for 30 minutes (for NaH) to allow for the formation of the imidazolide anion.

-

Alkylation: Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. If NaH was used, carefully quench the reaction with water. Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.

-

Concentration: Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated product.

-